molecular formula C22H17NO2 B14426907 5-Benzyl-4,5-diphenyl-1,3-oxazol-2(5H)-one CAS No. 82238-52-6

5-Benzyl-4,5-diphenyl-1,3-oxazol-2(5H)-one

Katalognummer: B14426907
CAS-Nummer: 82238-52-6
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: YNLPROXWPSAPAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Benzyl-4,5-diphenyl-1,3-oxazol-2(5H)-one is an organic compound belonging to the oxazolone family. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The structure of this compound includes a benzyl group, two phenyl groups, and an oxazolone ring, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-4,5-diphenyl-1,3-oxazol-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzylamine with benzaldehyde to form an imine intermediate, which then undergoes cyclization with a suitable reagent like acetic anhydride to form the oxazolone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

5-Benzyl-4,5-diphenyl-1,3-oxazol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The benzyl and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

5-Benzyl-4,5-diphenyl-1,3-oxazol-2(5H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Benzyl-4,5-diphenyl-1,3-oxazol-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4,5-Diphenyl-1,3-oxazol-2(5H)-one: Lacks the benzyl group, which may affect its reactivity and applications.

    5-Methyl-4,5-diphenyl-1,3-oxazol-2(5H)-one: Contains a methyl group instead of a benzyl group, leading to different chemical properties.

Eigenschaften

CAS-Nummer

82238-52-6

Molekularformel

C22H17NO2

Molekulargewicht

327.4 g/mol

IUPAC-Name

5-benzyl-4,5-diphenyl-1,3-oxazol-2-one

InChI

InChI=1S/C22H17NO2/c24-21-23-20(18-12-6-2-7-13-18)22(25-21,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15H,16H2

InChI-Schlüssel

YNLPROXWPSAPAD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2(C(=NC(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.